Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate
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Overview
Description
“Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate” appears to be a complex organic compound. However, there seems to be limited information available specifically about this compound. It’s worth noting that compounds with similar structures have been studied. For instance, Clomazone, an agricultural herbicide, consists of a 2-chlorobenzyl group bound to a N-O heterocycle called isoxazolidinone1.
Synthesis Analysis
Unfortunately, I couldn’t find specific synthesis methods for “Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate”. However, related compounds have been synthesized using various methods. For example, a chemical synthesis method for 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride involves the reaction of bis(trichloromethyl) carbonate with 3-(2-chlorophenyl)-5-methyl-4-isoxazole formic acid2.Molecular Structure Analysis
The molecular structure of “Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate” is not readily available. However, compounds with similar structures have been analyzed. For instance, the compound 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol has been crystallized and its structure analyzed3.Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate” are not readily available. However, related compounds have been involved in various chemical reactions. For instance, ketamine, a compound with a similar 2-chlorophenyl group, has been synthesized using a hydroxy ketone intermediate4.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate” are not readily available. However, related compounds such as Clomazone are known to be white solids1.Scientific Research Applications
Synthesis and Structural Analysis : Ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate, a similar compound, was synthesized and characterized, with its structural properties analyzed using spectrometric identifications including IR, UV, and NMR. This compound exists in the solid as the enamine tautomer, and its molecular structure was determined through X-ray crystallography (Johnson et al., 2006).
Antimicrobial and Inhibition of Penicillin-Binding Protein : A related compound, methyl(2E)-2-{[N-(2-formylphenyl) (4-methylbenzene)sulfonamido]methyl}-3-(4-chlorophenyl) prop-2-enoate, was synthesized and shown to exhibit potential antimicrobial activity. Computational studies predicted its drug-likeness and ADMET properties, suggesting it might inhibit penicillin-binding protein PBP-2X (Murugavel et al., 2016).
Synthesis and Chiral Separation in Drug Development : Another study focused on the practical synthetic route and chiral separation of Isopropyl 2-(4-((4-chlorophenyl)(hydroxyl)methyl)phenoxy)-2-methylpropanoate, indicating its potential use in drug development (Kotheimer et al., 2018).
Monoamine Transporter Binding Properties : A study on 3β-(3‘-Methyl-4‘-chlorophenyl)tropane-2-carboxylic acid methyl ester highlighted its high affinity for dopamine and serotonin transporters, suggesting its use in studying neurotransmitter systems (Carroll et al., 2005).
Synthesis in Organic Chemistry : The synthesis of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate, compounds similar in structure, was explored for its potential applications in organic chemistry (Plíštil et al., 2006).
Rhodium/Chiral Diene-Catalyzed Asymmetric Addition : The asymmetric 1,4-addition of arylboronic acids to (E)-methyl 2-cyano-3-arylpropenoates was studied, indicating the potential for asymmetric synthesis in organic chemistry (Sörgel et al., 2008).
Safety And Hazards
Specific safety and hazard information for “Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate” is not readily available. However, safety data sheets for related compounds provide information on potential hazards, handling precautions, and emergency procedures6.
Future Directions
The future directions for research on “Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate” are not readily available. However, research on related compounds continues to be an area of interest. For instance, there have been recent advances in difluoromethylation processes based on X–CF2H bond formation7.
properties
IUPAC Name |
methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-12(8-14,11(15)16-2)7-9-5-3-4-6-10(9)13/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZFAQXCAFVLSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1Cl)(C#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-chlorophenyl)-2-cyano-2-methylpropanoate |
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